molecular formula C23H25N3O5S2 B2538237 (E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-17-0

(E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2538237
CAS No.: 850909-17-0
M. Wt: 487.59
InChI Key: IVIOUJUOPREFPK-WCWDXBQESA-N
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Description

The compound “(E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate” is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a methyl ester group at position 6 and an imino-linked 4-(azepan-1-ylsulfonyl)benzoyl moiety. Structural elucidation of such molecules often relies on crystallographic tools like SHELX and ORTEP-3, which are widely used for small-molecule refinement and visualization .

Properties

IUPAC Name

methyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-25-19-12-9-17(22(28)31-2)15-20(19)32-23(25)24-21(27)16-7-10-18(11-8-16)33(29,30)26-13-5-3-4-6-14-26/h7-12,15H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIOUJUOPREFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of this compound generally involves several steps:

  • Formation of the Benzoyl Intermediate : The reaction of 4-(azepan-1-ylsulfonyl)benzoyl chloride with an appropriate amine forms the benzoyl intermediate.
  • Cyclization : This intermediate undergoes cyclization with a thiazole derivative to form the dihydrobenzo[d]thiazole structure.
  • Esterification : Finally, esterification of the carboxylate group with methanol yields the desired compound.

The molecular formula is C23H28N2O7SC_{23}H_{28}N_2O_7S, with a molecular weight of 480.63 g/mol .

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives in the same chemical family showed GI50 values ranging from 37 to 86 nM against human cancer cell lines, indicating potent anticancer properties .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that it may act as an inhibitor or modulator within critical cellular pathways, potentially affecting processes such as apoptosis and cell proliferation .

In Vitro Studies

A study investigating thiazole derivatives, including related compounds, found that they displayed good cell viability and antiproliferative activity in vitro. Notably, compounds demonstrating high affinity for targets like BRAF V600E and EGFR were identified as promising candidates for further development .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of thiazole-based compounds revealed that specific substitutions on the thiazole ring significantly enhance biological activity. The presence of electronegative groups and certain functional moieties was crucial for eliciting antiproliferative effects .

Data Table: Biological Activity Overview

Compound NameGI50 (nM)TargetMechanism
Compound 3a37BRAF V600EInhibitor
Compound 3c54EGFRInhibitor
Compound 3d45BRAF V600EInhibitor
Compound 3f50EGFRInhibitor

Future Directions

Given its promising biological activity, this compound warrants further investigation. Future research should focus on:

  • In Vivo Studies : Assessing efficacy and safety in animal models.
  • Mechanistic Studies : Elucidating precise molecular interactions.
  • Formulation Development : Exploring delivery methods for therapeutic use.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with benzo[d]thiazole moieties exhibit significant anticancer properties. The specific structure of this compound may enhance its efficacy against various cancer cell lines by inhibiting key metabolic pathways involved in tumor growth.

Case Study Example :
A study conducted on a series of benzo[d]thiazole derivatives showed that modifications, such as the incorporation of sulfonamide groups, can lead to increased cytotoxicity against cancer cells. The azepan moiety may also contribute to selective targeting of cancerous tissues due to its ability to interact with specific receptors.

Antimicrobial Properties

The sulfonamide group is known for its antibacterial effects. This compound's structure suggests potential antimicrobial activity, which could be explored in the development of new antibiotics.

Research Findings :
In vitro assays demonstrated that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis. This mechanism could be further investigated for the specific compound .

Anti-inflammatory Effects

Compounds containing thiazole rings have been reported to exhibit anti-inflammatory properties. The incorporation of the azepan sulfonamide may enhance these effects, making it a candidate for treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference Studies
AnticancerInhibition of tumor growth pathways
AntimicrobialInhibition of folic acid synthesis
Anti-inflammatoryModulation of inflammatory cytokines

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that require careful optimization to improve yield and purity. The synthetic pathway often includes:

  • Formation of the benzo[d]thiazole core
  • Introduction of the azepan sulfonamide group
  • Final modifications to achieve the desired functional groups

Synthesis Example :
A recent publication detailed a method for synthesizing related compounds using a combination of microwave-assisted reactions and traditional heating methods, significantly reducing reaction times and enhancing yields.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Compound Name Core Structure Key Substituents Functional Groups Potential Application Reference
Target Compound Benzo[d]thiazole Azepane sulfonyl, methyl ester Imino, sulfonyl, ester Under investigation -
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Benzo[b]thiophene Ethoxy, hydroxyphenyl, tetrahydro Amino, ester, ketone Synthetic intermediate
Metsulfuron methyl ester Triazine Methoxy, methyl, sulfonyl Sulfonylurea, ester Herbicide
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Chlorophenyl, thiocarbonohydrazide Thione, hydrazide Crystal engineering

Key Observations:

Core Heterocycles: The benzo[d]thiazole core in the target compound differs from the benzo[b]thiophene in and the triazine in .

Sulfonamide Groups : The azepane sulfonyl group in the target compound provides greater steric bulk and lipophilicity compared to the simpler sulfonylureas in triazine-based herbicides (e.g., metsulfuron methyl). This could enhance membrane permeability but reduce aqueous solubility .

Functional Groups: The imino linkage in the target compound contrasts with the sulfonylurea group in metsulfuron methyl, suggesting different modes of biological interaction (e.g., hydrogen bonding vs. electrostatic interactions) .

Computational and Experimental Similarity Metrics

Structural comparisons often employ chemical fingerprints (e.g., Tanimoto coefficients) or graph-based methods. The Tanimoto coefficient, widely used for binary fingerprint comparisons, efficiently identifies gross similarities but may overlook nuanced structural features . For example, the target compound and metsulfuron methyl both contain sulfonyl groups, yielding moderate Tanimoto similarity, but graph-based methods reveal critical differences in core heterocycles and connectivity . Subgraph isomorphism analysis (as in GEM-Path) would better capture the unique benzo[d]thiazole-azepane sulfonyl architecture, albeit at higher computational cost .

Q & A

Q. What synthetic methodologies are optimal for preparing (E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

Methodological Answer:

  • Reaction Design : Use a condensation reaction between 4-(azepan-1-ylsulfonyl)benzoyl chloride and methyl 2-amino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate under reflux conditions.
  • Conditions : Absolute ethanol as solvent, 5 drops glacial acetic acid as catalyst, reflux for 4–6 hours under reduced pressure to remove solvent .
  • Purification : Filter the resulting solid and recrystallize using ethanol or DCM/hexane mixtures.
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (>95%).

Q. How should researchers characterize this compound spectroscopically and crystallographically?

Methodological Answer:

  • Spectroscopy :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6 or CDCl3) to confirm imine (C=N) and azepane sulfonyl group signals.
  • IR : Identify characteristic bands (e.g., C=O at ~1700 cm1^{-1}, S=O at ~1350–1150 cm1^{-1}).
    • Crystallography :
  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor < 0.05 .
  • Visualization : Generate ORTEP diagrams with anisotropic displacement parameters using ORTEP-3 .

Q. What are common impurities in the synthesis of this compound, and how can they be identified?

Methodological Answer:

  • Potential Impurities :
  • Unreacted starting materials (e.g., benzoyl chloride derivatives).
  • Isomerization byproducts (e.g., Z-isomer formation).
    • Detection :
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS to identify molecular ion peaks.
  • X-ray Powder Diffraction : Compare experimental patterns with simulated data from single-crystal structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disorder or twinning?

Methodological Answer:

  • Disorder Handling : Use SHELXL’s PART instruction to model disordered atoms, refining occupancy factors and anisotropic displacement parameters .
  • Twinning Analysis : Apply the Hooft parameter in SHELXL or Mercury’s TwinRotamer tool to detect and refine twinned data .
  • Validation : Cross-check with PLATON’s ADDSYM to avoid overinterpretation of pseudo-symmetry .

Q. What methodologies are effective for analyzing hydrogen-bonding patterns in the crystal structure of this compound?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D, C, or R motifs) .
  • Software Tools : Mercury CSD’s "Packing Feature" tool to identify recurring motifs (e.g., dimers, chains) .
  • Example Data :
Donor–Acceptor PairDistance (Å)Angle (°)Motif Type
N–H···O (sulfonyl)2.85165D(2,2)\text{D}(2,2)
O–H···N (imine)2.78158C22(6)\text{C}_2^2(6)

Q. How to design bioactivity assays informed by this compound’s structural features?

Methodological Answer:

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) due to the azepane sulfonyl group.
  • Assay Design :
  • Kinetic Studies : Use fluorescence-based assays to measure inhibition constants (KiK_i).
  • Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding modes of the thiazole-carboxylate core .
    • Control Compounds : Include analogs lacking the azepane sulfonyl group to isolate its contribution to activity .

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